molecular formula C19H24ClN5O4 B2541834 8-(sec-butylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 879071-91-7

8-(sec-butylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2541834
CAS No.: 879071-91-7
M. Wt: 421.88
InChI Key: LIGNPNIRAWGCMV-UHFFFAOYSA-N
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Description

8-(sec-butylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound known for its versatile applications in medicinal chemistry and pharmacological research. The compound's structural intricacy is highlighted by its multiple functional groups, which confer unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(sec-butylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

  • Synthesis of the Purine Core: : Starting with 3-methylxanthine as the base compound.

  • Sec-Butylamino Introduction: : Reacting with sec-butylamine under controlled temperature and pH to introduce the sec-butylamino group at position 8.

  • Epoxide Intermediate Formation: : Using epichlorohydrin to form an epoxide intermediate.

  • Addition of the 4-chlorophenoxy Group: : Treating the intermediate with 4-chlorophenol in the presence of a strong base to introduce the 4-chlorophenoxy group.

  • Final Coupling Reaction: : The coupling reaction to introduce the 2-hydroxypropyl group involves a nucleophilic substitution under basic conditions.

Industrial Production Methods

For large-scale production, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial. Continuous flow reactors and automated synthesis systems are often employed to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxypropyl group.

  • Reduction: : Selective reduction reactions can modify the chlorophenoxy group to form various derivatives.

  • Substitution: : The sec-butylamino group can participate in substitution reactions, altering its pharmacological profile.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: : Alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

  • Oxidized Derivatives: : Formation of carbonyl or carboxyl derivatives.

  • Reduced Derivatives: : Modified phenolic groups.

  • Substituted Products: : Variants with altered side chains enhancing solubility or target specificity.

Scientific Research Applications

In Chemistry

  • Catalysis: : Used as a ligand in coordination chemistry.

  • Material Science: : Exploration in the development of novel polymers and resins.

In Biology

  • Enzyme Inhibition Studies: : Acts as a potent inhibitor of specific enzymes, valuable in understanding enzyme mechanisms.

In Medicine

  • Drug Development: : Investigated for its potential as a therapeutic agent in cardiovascular and neurodegenerative diseases.

In Industry

  • Biotechnology: : Utilized in the design of biosensors and diagnostic tools.

Mechanism of Action

Molecular Targets and Pathways

The compound primarily targets adenosine receptors and specific enzyme active sites. It modulates signaling pathways by binding to these molecular targets, altering their activity and downstream effects.

Comparison with Similar Compounds

Comparison

Compared to similar compounds such as 1,3-dimethylxanthine and 8-(isopropylamino)-1,3-dimethylxanthine, 8-(sec-butylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione shows higher specificity and potency in its biological interactions.

Similar Compounds

  • 1,3-dimethylxanthine (Theophylline)

  • 8-(isopropylamino)-1,3-dimethylxanthine (IBMX)

  • 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methylxanthine

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Properties

IUPAC Name

8-(butan-2-ylamino)-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN5O4/c1-4-11(2)21-18-22-16-15(17(27)23-19(28)24(16)3)25(18)9-13(26)10-29-14-7-5-12(20)6-8-14/h5-8,11,13,26H,4,9-10H2,1-3H3,(H,21,22)(H,23,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGNPNIRAWGCMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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